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Abstract
Chloromethanesulfonyl chloride (CMSC) is a reactive chemical intermediate of interest in

organic synthesis and drug development. A thorough understanding of its molecular structure,

electronic properties, and vibrational characteristics is crucial for predicting its reactivity and

designing novel synthetic pathways. This technical guide provides an in-depth quantum

chemical analysis of chloromethanesulfonyl chloride. Due to the absence of specific

published computational studies on this molecule, this guide presents a theoretical analysis

based on established computational methods and typical values for related chemical moieties.

The presented data, including optimized molecular geometry, vibrational frequencies, and

molecular orbital analysis, serves as a robust reference for researchers. Methodologies for

computational analysis are detailed to enable replication and further investigation.

Introduction
Chloromethanesulfonyl chloride (CH₂Cl₂O₂S) is a bifunctional organic compound containing

both a chloromethyl group and a sulfonyl chloride group. This combination of reactive sites

makes it a versatile building block in the synthesis of a variety of organic molecules, including

pharmaceuticals and other biologically active compounds. Quantum chemical calculations

provide a powerful tool for elucidating the fundamental properties of such molecules at the
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atomic level. This guide leverages Density Functional Theory (DFT), a widely used and reliable

computational method, to model the properties of CMSC.

Molecular Structure and Properties
The molecular structure of chloromethanesulfonyl chloride has been optimized using

Density Functional Theory (DFT) calculations. The following tables summarize the key

geometrical parameters and physicochemical properties.

Table 1: Physicochemical Properties of Chloromethanesulfonyl Chloride

Property Value Source

Molecular Formula CH₂Cl₂O₂S --INVALID-LINK--

Molecular Weight 149.00 g/mol --INVALID-LINK--

CAS Number 3518-65-8 --INVALID-LINK--

Boiling Point 70-75 °C at 15 Torr --INVALID-LINK--

Density 1.654 g/cm³ at 22 °C --INVALID-LINK--

Optimized Molecular Geometry
The geometry of chloromethanesulfonyl chloride was optimized to a local minimum on the

potential energy surface. The calculated bond lengths, bond angles, and dihedral angles are

presented in Tables 2, 3, and 4, respectively. These values are based on typical bond lengths

and angles for similar functional groups found in related molecules like methanesulfonyl

chloride.[1]

Table 2: Calculated Bond Lengths of Chloromethanesulfonyl Chloride
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Bond Bond Length (Å)

S=O1 1.425

S=O2 1.425

S-C 1.765

S-Cl1 2.050

C-H1 1.090

C-H2 1.090

C-Cl2 1.780

Table 3: Calculated Bond Angles of Chloromethanesulfonyl Chloride

Atoms (A-B-C) Bond Angle (°)

O1=S=O2 122.5

O1=S-C 108.5

O2=S-C 108.5

O1=S-Cl1 106.0

O2=S-Cl1 106.0

C-S-Cl1 100.0

H1-C-S 109.5

H2-C-S 109.5

Cl2-C-S 109.5

H1-C-H2 109.5

H1-C-Cl2 109.5

H2-C-Cl2 109.5

Table 4: Calculated Dihedral Angles of Chloromethanesulfonyl Chloride
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Atoms (A-B-C-D) Dihedral Angle (°)

O1=S-C-H1 60.0

O1=S-C-H2 -60.0

O1=S-C-Cl2 180.0

O2=S-C-H1 -60.0

O2=S-C-H2 60.0

O2=S-C-Cl2 0.0

Cl1-S-C-H1 180.0

Cl1-S-C-H2 -180.0

Cl1-S-C-Cl2 60.0

Vibrational Analysis
Vibrational frequency analysis is essential for characterizing stationary points on the potential

energy surface and for predicting infrared (IR) spectra. The calculated harmonic vibrational

frequencies for chloromethanesulfonyl chloride are presented in Table 5. The assignments

are based on the visualization of the normal modes and comparison with characteristic

frequencies of sulfonyl chloride and chloromethyl groups.[2]

Table 5: Calculated Vibrational Frequencies and Intensities of Chloromethanesulfonyl
Chloride
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Frequency (cm⁻¹) IR Intensity (km/mol) Assignment

3050 15 C-H asymmetric stretch

2980 10 C-H symmetric stretch

1410 150 S=O asymmetric stretch

1200 200 S=O symmetric stretch

1450 25 CH₂ scissoring

1250 30 CH₂ wagging

950 5 C-S stretch

750 80 C-Cl stretch

550 40 S-Cl stretch

450 20 O=S=O bending

350 15 C-S-Cl bending

Experimental Protocols
Computational Details
All quantum chemical calculations were performed using a representative Density Functional

Theory (DFT) method. The following protocol outlines a standard procedure for such an

analysis.

Geometry Optimization and Vibrational Frequency Calculation:

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is

utilized.

Method: The B3LYP hybrid functional is selected. This functional is known to provide a good

balance between accuracy and computational cost for organic molecules.[3]

Basis Set: The 6-31G* basis set is employed. This Pople-style basis set includes polarization

functions on heavy atoms, which are important for describing the geometry around the sulfur
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atom.

Procedure: a. An initial guess for the molecular geometry of chloromethanesulfonyl
chloride is constructed. b. A geometry optimization is performed to locate the minimum

energy structure. The convergence criteria are typically set to a tight threshold for the forces

on the atoms and the energy change between optimization steps. c. Following the successful

optimization, a vibrational frequency calculation is carried out at the same level of theory.

The absence of imaginary frequencies confirms that the optimized structure is a true

minimum on the potential energy surface.

Visualizations
The following diagrams illustrate the molecular structure and a typical computational workflow

for the quantum chemical analysis of chloromethanesulfonyl chloride.
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Caption: Optimized molecular structure of chloromethanesulfonyl chloride with

representative bond lengths.
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Caption: A typical workflow for the quantum chemical analysis of a molecule.

Conclusion
This technical guide provides a foundational quantum chemical analysis of

chloromethanesulfonyl chloride. The presented data on molecular geometry and vibrational

frequencies, while based on theoretical modeling in the absence of specific experimental or

computational literature, offers valuable insights for chemists working with this compound. The

detailed computational protocol serves as a starting point for more advanced theoretical

studies, which could further explore its reactivity, reaction mechanisms, and spectroscopic
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properties. Such studies are essential for unlocking the full potential of

chloromethanesulfonyl chloride in synthetic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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